molecular formula C19H17ClN2O3S B2680730 Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251596-28-7

Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2680730
CAS No.: 1251596-28-7
M. Wt: 388.87
InChI Key: ZYTWTTXVDRZSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a substituted dihydroquinoline core. Its structure features a chlorine atom at the 8-position, a 4-(methylthio)benzylamino group at the 4-position, and a methyl ester at the 3-carboxylate position. This compound is of interest in medicinal chemistry due to the quinoline scaffold’s prevalence in bioactive molecules, particularly in antimicrobial and anticancer agents .

Properties

CAS No.

1251596-28-7

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.87

IUPAC Name

methyl 8-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O3S/c1-25-19(24)15-17(21-10-11-6-8-12(26-2)9-7-11)13-4-3-5-14(20)16(13)22-18(15)23/h3-9H,10H2,1-2H3,(H2,21,22,23)

InChI Key

ZYTWTTXVDRZSOW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN2O3S, with a molecular weight of 404.93 g/mol. The structure features a quinoline core which is known for various biological activities.

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the quinoline moiety contributes to its ability to disrupt microbial cell membranes and inhibit vital enzymes.
  • Antiviral Properties : Research indicates that derivatives of quinoline can inhibit viral replication. For instance, studies on related compounds have demonstrated their potential as inhibitors of HIV integrase, suggesting similar properties for this compound .
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The mechanism may involve the inhibition of topoisomerases or interference with DNA replication processes .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of quinoline derivatives found that compounds with substituents similar to those in this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, an EC50 value of 75 µM was reported for a related compound against specific bacterial strains .

Antiviral Activity

In a study focused on HIV integrase inhibitors, derivatives similar to the target compound were synthesized and evaluated for antiviral activity. The results showed promising inhibitory effects on viral replication without significant cytotoxicity to host cells . This suggests that this compound may also possess antiviral properties worth further investigation.

Anticancer Potential

Research on quinoline-based compounds has highlighted their potential as anticancer agents. For instance, a synthesized derivative demonstrated selective cytotoxicity towards tumor cells while sparing normal cells in vitro. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutic agents .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell membranes
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an effective anticancer agent. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids have shown promising results against various cancer cell lines, including the MCF-7 breast cancer cell line. The synthesized compounds demonstrated significant cytotoxicity, with some exhibiting activity comparable to established chemotherapeutic agents like Doxorubicin .

Case Study: Anticancer Efficacy

A study involving a series of synthesized quinoline derivatives tested their effects on the MCF-7 cell line using the MTT assay. The results indicated that several compounds based on the quinoline scaffold exhibited strong anticancer activity, with IC50 values significantly lower than those of the control drug. This suggests that modifications to the quinoline structure can enhance its anticancer properties .

Antimicrobial Properties

The compound also displays notable antimicrobial activity. Research has shown that certain derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial protein synthesis and disruption of cellular processes .

Case Study: Antimicrobial Screening

In a comparative study, several synthesized compounds were screened against a panel of bacterial pathogens. The results revealed that specific derivatives of methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate displayed minimum inhibitory concentrations (MICs) comparable to those of traditional antibiotics, indicating their potential as alternative antimicrobial agents .

Enzyme Inhibition

Another promising application is in enzyme inhibition. Compounds related to this compound have been investigated for their ability to inhibit key enzymes involved in disease pathways, including nicotinamide adenine dinucleotide (NAD+) biosynthesis and topoisomerase II activity. These enzymes are crucial targets in cancer therapy and other diseases .

Case Study: Enzyme Inhibition Studies

In a detailed analysis, certain derivatives were tested for their inhibitory effects on NAD+-dependent enzymes. The results indicated that modifications in the side chains significantly enhanced enzyme binding affinity and selectivity, suggesting potential therapeutic benefits in conditions associated with NAD+ depletion .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AntitumorCytotoxicitySignificant activity against MCF-7 cell line; comparable to Doxorubicin
AntimicrobialBacterial InhibitionEffective against Staphylococcus aureus and Escherichia coli
Enzyme InhibitionNAD+ BiosynthesisEnhanced binding affinity observed with structural modifications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with other dihydroquinoline derivatives, differing primarily in substituents at the 4-amino, 3-carboxylate, and halogen positions. Below is a systematic comparison based on available data:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Target) - Cl (8)
- 4-(methylthio)benzylamino (4)
- Methyl ester (3)
C₂₀H₁₈ClN₂O₃S 403.89 Methylthio group enhances lipophilicity; methyl ester may influence stability
Ethyl 7-chloro-4-((4-(methylsulfanyl)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1215408-52-8) - Cl (7)
- 4-(methylthio)benzylamino (4)
- Ethyl ester (3)
C₂₀H₁₉ClN₂O₃S 402.89 Ethyl ester increases steric bulk; chlorine at position 7 alters electronic distribution
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Analog from ) - Cl (8)
- 2,4-difluorobenzylamino (4)
- Methyl ester (3)
C₁₉H₁₅ClF₂N₂O₃ 409.79 Fluorine substituents improve metabolic stability and bioavailability

Key Observations

Substituent Effects on Lipophilicity and Bioavailability: The 4-(methylthio)benzyl group in the target compound contributes to higher lipophilicity compared to the 2,4-difluorobenzyl analog, which may enhance membrane permeability but reduce aqueous solubility .

Halogen Position Impact: Chlorine at the 8-position (target compound) versus the 7-position (CAS 1215408-52-8) alters the electron density of the quinoline ring. Position 8 is sterically less hindered, which may influence binding interactions in biological targets .

Fluorine vs. Methylthio Groups :

  • The 2,4-difluorobenzyl analog () exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism, whereas the methylthio group may introduce susceptibility to sulfur oxidation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, and what critical parameters influence yield?

  • Methodology : Utilize a multi-step approach involving cyclization and alkylation. For example:

  • Step 1 : Cyclization of substituted 1,2-dihydroquinoline precursors with chloroacetyl chloride under reflux (378 K) in 1,2-dichlorobenzene, catalyzed by AlCl₃, followed by neutralization and extraction .
  • Step 2 : Introduce the 4-(methylthio)benzylamine moiety via nucleophilic substitution or reductive amination. Optimize reaction time (e.g., 5–10 hours) and solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity .
    • Critical Parameters :
  • Temperature control (±2 K) to avoid side reactions.
  • Purity of starting materials (≥97% by HPLC) to prevent competing pathways.
  • Use of anhydrous conditions to stabilize intermediates.

Q. How can structural ambiguities in the synthesized compound be resolved using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR Analysis : Assign signals using ¹H-¹H COSY and HSQC to differentiate between aromatic protons (δ 6.95–7.27 ppm) and methylthio groups (δ 2.1–2.4 ppm). Confirm stereochemistry via NOESY for spatial proximity .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker D8 Venture). Analyze intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) to predict stability .

Advanced Research Questions

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of quinoline-3-carboxylate derivatives?

  • Methodology :

  • Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing methylthio with methoxy or halogens) and test against biological targets (e.g., antimicrobial assays per CLSI guidelines) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with activity. Validate docking poses (AutoDock Vina) against crystallographic data .
    • Data Reconciliation : Use hierarchical clustering (e.g., RStudio) to identify outliers in IC₅₀ values and re-evaluate purity or assay conditions .

Q. How does the methylthio group influence metabolic stability and in vitro pharmacokinetic profiles?

  • Methodology :

  • Microsomal Stability Assay : Incubate the compound with rat liver microsomes (37°C, pH 7.4). Monitor degradation via LC-MS/MS (e.g., Shimadzu 8060) and calculate half-life (t₁/₂) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess inhibition potential. Compare with control (ketoconazole) .

Analytical and Stability Considerations

Q. What are the validated HPLC conditions for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

  • Methodology :

  • Column : C18 (5 µm, 150 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water (20:80 to 90:10 over 15 min).
  • Detection : UV at 254 nm or MS/MS (MRM transition: m/z 429 → 285) .
    • Validation Parameters :
  • Linearity (R² > 0.99), LOD (0.1 µg/mL), recovery (>85%) per ICH Q2(R1).

Q. How do storage conditions (temperature, light, humidity) affect the compound’s stability over time?

  • Methodology :

  • Accelerated Stability Testing : Store aliquots at 25°C/60% RH, 40°C/75% RH. Analyze degradation products monthly via UPLC-PDA.
  • Light Sensitivity : Expose to UV (365 nm) for 48 hours; monitor photodegradation by tracking loss of parent peak area .
    • Recommendations : Store in amber vials at –20°C under argon. Use desiccants to prevent hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.